Ethoxy (–OEt) vs. Hydroxy (–OH) at Piperidine 4-Position: Lipophilicity, Hydrogen Bonding, and Molecular Weight Differentiation
The target compound replaces the 4-hydroxy group found in comparator CAS 1861847-50-8 with a 4-ethoxy substituent. This substitution eliminates one hydrogen bond donor (HBD count: 1 vs. 2 for the hydroxy analog), increases molecular weight from 226.20 to 254.25 g/mol (delta +28.05 Da), and raises calculated logP (cLogP) from approximately 0.8 to approximately 1.54, representing a ~0.74 log unit increase in lipophilicity [1]. The trifluoromethyl group at the same 4-position further amplifies the electron-withdrawing environment, with literature establishing that –CF₃ increases lipophilicity (Hansch π ≈ +0.88) and metabolic stability compared to non-fluorinated analogs [2]. The net effect is a compound with reduced aqueous solubility but enhanced passive membrane permeability relative to the 4-hydroxy comparator, a trade-off that may be advantageous for targets requiring intracellular or CNS access [3].
| Evidence Dimension | Physicochemical property profile: Molecular weight, cLogP, HBD count |
|---|---|
| Target Compound Data | MW 254.25 g/mol; cLogP ~1.54; HBD = 1; HBA = 5; TPSA ~61.36 Ų [1] |
| Comparator Or Baseline | 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one (CAS 1861847-50-8): MW 226.20 g/mol; cLogP ~0.8; HBD = 2; HBA = 5 |
| Quantified Difference | ΔMW = +28.05 g/mol; ΔcLogP ≈ +0.74 log units; ΔHBD = −1 |
| Conditions | Calculated properties based on molecular structure; experimental LogP and solubility data not available in published literature for either compound |
Why This Matters
The reduction in HBD count from 2 to 1 and increase in lipophilicity by ~0.74 log units directly impact membrane permeability and oral absorption potential per Lipinski's Rule of Five, making the ethoxy analog more suitable for programs targeting intracellular or CNS-penetrant candidates where the hydroxy analog would be disadvantaged.
- [1] Sildrug database. Calculated properties for C10H17F3N2O2: cLogP 1.54, TPSA 61.36, HBA 4, HBD 3, RB 5, MW 254.25. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Accessed April 2026. View Source
- [2] Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione PharmaScience Ltd. Accessed April 2026. View Source
- [3] Le Roch M, Renault J, Argouarch G, Lenci E, Trabocchi A, Roisnel T, Gouault N, Lalli C. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J Org Chem. 2024;89(7):4932-4946. doi:10.1021/acs.joc.4c00143. View Source
